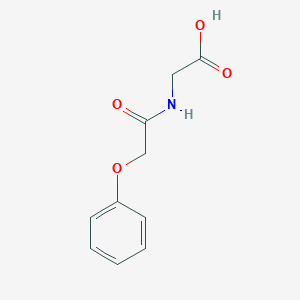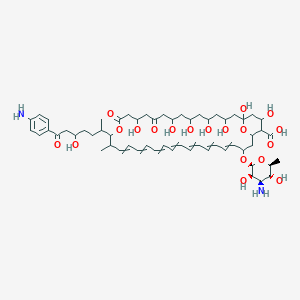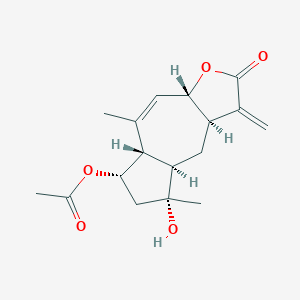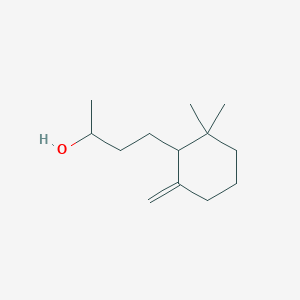
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene- is a chemical compound with the molecular formula C12H20O. It is commonly known as 'isophorone' and is used in various industrial applications.
Wirkmechanismus
The mechanism of action of isophorone is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions. Isophorone is also known to have antioxidant properties, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
Isophorone has been shown to have toxic effects on the liver and kidneys in animal studies. It is also a skin and eye irritant. However, the effects of isophorone on human health are not well understood. Isophorone has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Isophorone has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it useful in high-temperature reactions. Isophorone is also a good solvent for polar and nonpolar compounds. However, isophorone is toxic and flammable, which limits its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the use of isophorone in scientific research. Isophorone can be used as a starting material in the synthesis of new pharmaceuticals and agrochemicals. Isophorone can also be used as a solvent in the production of new resins, coatings, and adhesives. Further research is needed to understand the mechanism of action of isophorone and its potential health effects.
Conclusion:
In conclusion, isophorone is a useful chemical compound with various scientific research applications. It is synthesized through the aldol condensation of acetone and formaldehyde and is used as a solvent in the production of resins, coatings, and adhesives. Isophorone has toxic effects on the liver and kidneys in animal studies and is a skin and eye irritant. However, further research is needed to understand the mechanism of action of isophorone and its potential health effects.
Synthesemethoden
Isophorone is synthesized through the aldol condensation of acetone and formaldehyde. The reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product is then subjected to distillation to obtain pure isophorone.
Wissenschaftliche Forschungsanwendungen
Isophorone has various scientific research applications. It is used as a solvent in the production of resins, coatings, and adhesives. Isophorone is also used as a starting material in the synthesis of various organic compounds. It is used as a reagent in the synthesis of pharmaceutical intermediates, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
13720-13-3 |
|---|---|
Produktname |
Cyclohexanepropanol, alpha,2,2-trimethyl-6-methylene- |
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-ol |
InChI |
InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11-12,14H,1,5-9H2,2-4H3 |
InChI-Schlüssel |
XYSOCYCFJHMQON-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(=C)CCCC1(C)C)O |
Kanonische SMILES |
CC(CCC1C(=C)CCCC1(C)C)O |
Andere CAS-Nummern |
13720-13-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



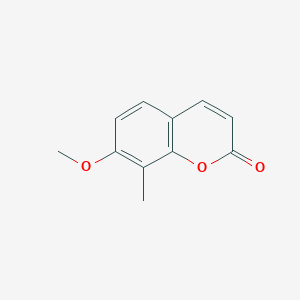
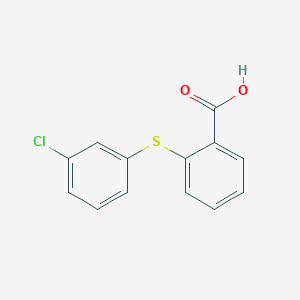
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
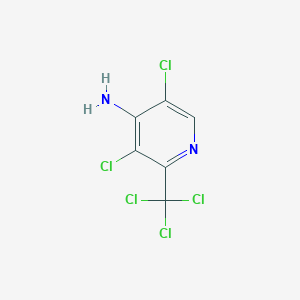
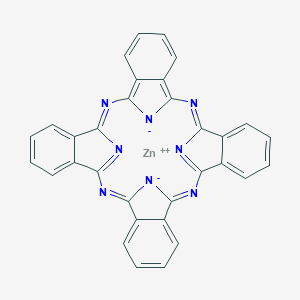
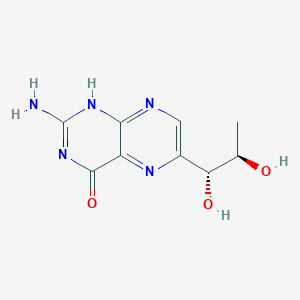
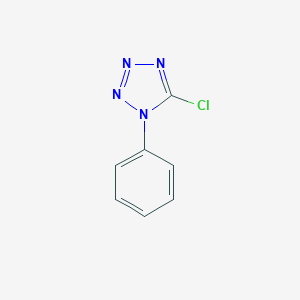
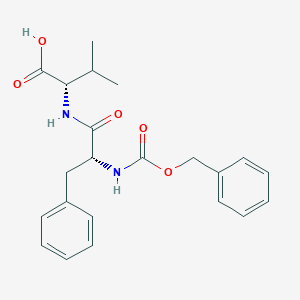
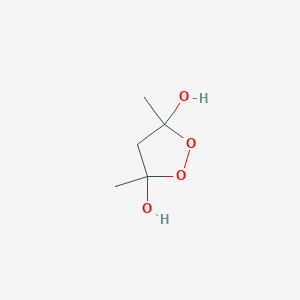
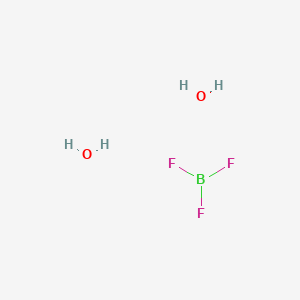
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)
